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Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564 Get Quote

4-Chloroquinoline-5-carbonitrile: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential

biological properties of 4-Chloroquinoline-5-carbonitrile. Due to the limited availability of

direct experimental data for this specific compound, this document leverages data from

structurally analogous compounds and established principles of chemical reactivity and

spectroscopic analysis to provide a comprehensive profile. This guide is intended to serve as a

valuable resource for researchers interested in the synthesis, characterization, and potential

applications of this and related quinoline derivatives in drug discovery and materials science.

Core Physical and Chemical Properties
While specific experimental data for 4-Chloroquinoline-5-carbonitrile is not readily available

in published literature, its properties can be reliably estimated based on known data for 4-

chloroquinoline and other substituted quinolines.
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Property Value Source/Basis

Molecular Formula C₁₀H₅ClN₂ Calculated

Molecular Weight 188.62 g/mol Calculated

Appearance White to off-white solid
Inferred from supplier data for

similar compounds.

Melting Point Estimated: 130-150 °C

Based on melting points of

similar substituted

chloroquinolines. The

presence of the polar nitrile

group is expected to increase

the melting point compared to

4-chloroquinoline (28-31 °C).

Boiling Point Estimated: > 300 °C

Based on the boiling point of 4-

chloroquinoline (260-261 °C)

and the expected increase due

to the carbonitrile group.

Solubility

Likely soluble in polar organic

solvents such as DMSO, DMF,

and chlorinated solvents.

Sparingly soluble in alcohols

and likely insoluble in water.

Inferred from the general

solubility of quinoline

derivatives.

CAS Number 132586-14-2 Supplier Information

Proposed Synthesis Protocol
A robust and specific experimental protocol for the synthesis of 4-Chloroquinoline-5-
carbonitrile is not explicitly detailed in the scientific literature. However, a plausible synthetic

route can be designed based on established methodologies for the synthesis of analogous

quinoline carbonitriles. The following proposed multi-step synthesis starts from the readily

available 4-hydroxyquinoline.

Experimental Workflow for Proposed Synthesis:
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Step 1: Nitration

Step 2: Chlorination

Step 3: Reduction

Step 4: Sandmeyer Reaction

4-Hydroxyquinoline

4-Hydroxy-5-nitroquinoline

 HNO₃, H₂SO₄ 

4-Chloro-5-nitroquinoline

 POCl₃ 

5-Amino-4-chloroquinoline

 Fe, HCl or SnCl₂ 

4-Chloroquinoline-5-diazonium salt

 NaNO₂, HCl 

4-Chloroquinoline-5-carbonitrile

 CuCN 

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 4-Chloroquinoline-5-carbonitrile.
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Detailed Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline

To a stirred solution of 4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C,

slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated

sulfuric acid.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3

hours.

Pour the reaction mixture onto crushed ice.

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the

washings are neutral, and dry to yield 4-hydroxy-5-nitroquinoline.

Step 2: Synthesis of 4-Chloro-5-nitroquinoline

A mixture of 4-hydroxy-5-nitroquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 5-

10 equivalents) is heated at reflux for 2-4 hours.

After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

The residue is carefully poured onto crushed ice with vigorous stirring.

The mixture is neutralized with a saturated sodium bicarbonate solution.

The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-5-

nitroquinoline.

Step 3: Synthesis of 5-Amino-4-chloroquinoline

To a solution of 4-chloro-5-nitroquinoline (1 equivalent) in ethanol or acetic acid, add iron

powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
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After completion, filter the hot reaction mixture to remove the iron salts.

Concentrate the filtrate under reduced pressure.

Neutralize the residue with an aqueous solution of sodium carbonate and extract the product

with ethyl acetate or dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-

amino-4-chloroquinoline.

Step 4: Synthesis of 4-Chloroquinoline-5-carbonitrile (Sandmeyer Reaction)

Dissolve 5-amino-4-chloroquinoline (1 equivalent) in a mixture of concentrated hydrochloric

acid and water at 0-5 °C.

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature

below 5 °C to form the diazonium salt.

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous

sodium or potassium cyanide.

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C)

for 1-2 hours until the evolution of nitrogen gas ceases.

Cool the mixture and extract the product with an organic solvent like ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-
Chloroquinoline-5-carbonitrile.

Predicted Spectroscopic Data
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While experimental spectra are not available, the following are predicted characteristic peaks

for 4-Chloroquinoline-5-carbonitrile based on the analysis of its functional groups and the

known spectra of similar compounds.

Predicted Spectroscopic Data:

Spectroscopy Predicted Characteristic Peaks

¹H NMR (400 MHz, CDCl₃)
δ 8.8-9.0 (d, 1H, H2), δ 7.6-7.8 (m, 2H, Ar-H), δ

7.4-7.6 (m, 2H, Ar-H)

¹³C NMR (100 MHz, CDCl₃)
δ ~150 (C4), δ ~148 (C8a), δ ~130-135 (Ar-C),

δ ~120-130 (Ar-CH), δ ~115 (CN), δ ~110 (C5)

IR (KBr, cm⁻¹)

~2230 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹

(C=C and C=N aromatic stretching), ~800-850

cm⁻¹ (C-Cl stretch)

Mass Spec. (EI)

m/z 188/190 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl

isotopes), fragments corresponding to loss of Cl,

CN, and HCN.

Chemical Reactivity and Stability
The chemical reactivity of 4-Chloroquinoline-5-carbonitrile is dictated by the interplay of the

chloro, cyano, and quinoline ring functionalities.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated

towards nucleophilic substitution by the electron-withdrawing quinoline nitrogen. This is a key

reaction for further functionalization.

Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid

or an amide under acidic or basic conditions. It can also be reduced to an amine or

converted to a tetrazole ring.

Stability: The compound is expected to be stable under normal laboratory conditions. It

should be stored in a cool, dry place away from strong oxidizing agents and strong acids or

bases.
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Logical Relationship of Reactivity:

4-Chloroquinoline-5-carbonitrile

Nucleophilic Aromatic
Substitution (SNAr) at C4

 Nu⁻ 

Hydrolysis of Nitrile

 H⁺/H₂O or OH⁻/H₂O 

Reduction of Nitrile

 [H] 

Click to download full resolution via product page

Caption: Key chemical transformations of 4-Chloroquinoline-5-carbonitrile.

Potential Biological Activities and Signaling
Pathways
While no specific biological studies on 4-Chloroquinoline-5-carbonitrile have been reported,

the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Many

quinoline derivatives exhibit significant biological activities.

Potential Therapeutic Areas:

Anticancer: Numerous 4-aminoquinoline derivatives have demonstrated cytotoxic effects

against various cancer cell lines.[1] The mechanism often involves intercalation into DNA,

inhibition of topoisomerase, or modulation of cell signaling pathways involved in proliferation

and apoptosis.

Antimalarial: The 4-aminoquinoline core is central to the structure of chloroquine, a

historically important antimalarial drug.[2] Although resistance is widespread, the quinoline

scaffold remains a key template for the design of new antimalarial agents.

Antibacterial: Some quinoline-3-carbonitrile derivatives have been evaluated for their

antibacterial properties, showing potential against both Gram-positive and Gram-negative

bacteria.[3]

Potential Signaling Pathway Involvement:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b154564?utm_src=pdf-body-img
https://www.benchchem.com/product/b154564?utm_src=pdf-body
https://www.benchchem.com/product/b154564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://www.benchchem.com/pdf/Synthesis_of_4_Aminoquinoline_7_carbonitrile_from_4_7_dichloroquinoline_An_In_depth_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/31075745/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Given the established activities of similar compounds, 4-Chloroquinoline-5-carbonitrile or its

derivatives could potentially interact with pathways crucial for cell survival and proliferation.

Potential Mechanisms Cellular Outcomes

4-Chloroquinoline-5-carbonitrile
(or its derivatives) Potential Cellular Targets

DNA Intercalation

Topoisomerase Inhibition

Kinase Inhibition
(e.g., PI3K/mTOR)

Downstream Effects

Apoptosis

Cell Cycle Arrest

Inhibition of
Pathogen Replication

Click to download full resolution via product page

Caption: Potential mechanisms and cellular outcomes of 4-Chloroquinoline-5-carbonitrile
derivatives.

Conclusion
4-Chloroquinoline-5-carbonitrile represents a versatile scaffold with significant potential for

the development of novel therapeutic agents and functional materials. This technical guide

provides a foundational understanding of its properties, a plausible synthetic route, and an

overview of its potential biological relevance based on the current state of knowledge. Further

experimental investigation is warranted to fully elucidate the physical, chemical, and biological

characteristics of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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